1-(1H-pyrazol-1-yl)propan-2-yl 3-(6-chloropyridin-3-yl)prop-2-enoate
Description
Properties
IUPAC Name |
1-pyrazol-1-ylpropan-2-yl 3-(6-chloropyridin-3-yl)prop-2-enoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14ClN3O2/c1-11(10-18-8-2-7-17-18)20-14(19)6-4-12-3-5-13(15)16-9-12/h2-9,11H,10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCADZVIFUDVQMA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN1C=CC=N1)OC(=O)C=CC2=CN=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.73 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1H-pyrazol-1-yl)propan-2-yl 3-(6-chloropyridin-3-yl)prop-2-enoate typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the cyclocondensation of hydrazine with a 1,3-dicarbonyl compound such as acetylacetone.
Alkylation: The pyrazole ring is then alkylated with a suitable alkyl halide to introduce the propan-2-yl group.
Esterification: The final step involves the esterification of the alkylated pyrazole with 3-(6-chloropyridin-3-yl)prop-2-enoic acid under acidic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient and consistent production. Optimization of reaction conditions such as temperature, pressure, and catalyst concentration is crucial for maximizing yield and purity.
Chemical Reactions Analysis
Types of Reactions
1-(1H-pyrazol-1-yl)propan-2-yl 3-(6-chloropyridin-3-yl)prop-2-enoate can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Corresponding oxides of the pyrazole and pyridine rings.
Reduction: Reduced derivatives with hydrogenated pyrazole and pyridine rings.
Substitution: Substituted derivatives with various functional groups replacing the chlorine atom.
Scientific Research Applications
Chemical Structure and Synthesis
The molecular structure of 1-(1H-pyrazol-1-yl)propan-2-yl 3-(6-chloropyridin-3-yl)prop-2-enoate includes a pyrazole ring, which is integral to its pharmacological properties. The compound can be synthesized through various methods that require careful control of reaction conditions such as temperature and solvent choice to optimize yield and purity. Techniques like thin-layer chromatography and nuclear magnetic resonance spectroscopy are commonly employed to monitor the reaction progress and characterize the final product.
Biological Activities
Research indicates that pyrazole derivatives, including 1-(1H-pyrazol-1-yl)propan-2-yl 3-(6-chloropyridin-3-yl)prop-2-enoate, exhibit a range of biological activities:
Antimicrobial Properties
Pyrazole derivatives have shown significant antimicrobial activity against various pathogens. The presence of the chloropyridine moiety may enhance the compound's interaction with microbial targets, potentially leading to improved efficacy compared to other compounds in its class.
Anti-inflammatory Effects
Studies have suggested that compounds containing pyrazole rings can exert anti-inflammatory effects. This is particularly relevant for conditions characterized by chronic inflammation, where such compounds may offer therapeutic benefits .
Anticancer Potential
The compound's structure suggests potential utility in cancer treatment, particularly in targeting androgen receptors. As tissue-selective androgen receptor modulators (SARMs), compounds like this may be beneficial in treating androgen-dependent cancers such as prostate cancer .
Case Studies and Research Findings
Several studies have explored the applications of pyrazole derivatives in various fields:
Pharmaceutical Applications
A patent highlights the utility of similar pyrazole compounds as therapeutic agents for treating conditions linked to androgen receptor activity. These compounds could play a crucial role in developing new treatments for hormone-dependent cancers .
Agricultural Chemistry
Research has indicated that pyrazole derivatives can act as agrochemicals, providing antifungal and herbicidal properties. This application is particularly important in enhancing crop protection strategies against pests and diseases.
Biological Assays
In vitro assays have demonstrated the compound's effectiveness against specific bacterial strains, showcasing its potential as a new antibacterial agent. The results from these assays indicate that modifications to the pyrazole structure can lead to enhanced biological activity .
Comparative Analysis of Related Compounds
| Compound Name | Biological Activity | Application Area |
|---|---|---|
| 1-(1H-pyrazol-1-yl)propan-2-yl 3-(6-chloropyridin-3-yl)prop-2-enoate | Antimicrobial, Anti-inflammatory | Medicinal Chemistry |
| 2-Chloro-4-(1H-pyrazol-5-yl)benzonitrile | Anti-cancer (AR antagonist) | Cancer Therapy |
| 6-(2-(5-chloropyridin-2-yl)-1-phenylpropan-2-yl)pyridin-2-ol | Antibacterial | Agricultural Chemistry |
Mechanism of Action
The mechanism of action of 1-(1H-pyrazol-1-yl)propan-2-yl 3-(6-chloropyridin-3-yl)prop-2-enoate involves its interaction with specific molecular targets. The pyrazole ring can interact with enzymes or receptors, modulating their activity. The chloropyridine moiety can enhance the compound’s binding affinity and specificity towards its targets .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
The compound’s key functional groups include:
- Pyrazole : A heterocyclic aromatic ring common in pharmaceuticals and pesticides.
- Chloropyridine : A halogenated pyridine derivative often associated with insecticidal activity.
- Ester linkage : Enhances bioavailability and metabolic stability.
Table 1: Structural and Functional Comparison
Table 2: Hypothetical Property Comparison
- Target Compound: The ester group may enhance membrane permeability compared to imidacloprid’s nitro group. The chloropyridine moiety could target insect nicotinic acetylcholine receptors, akin to neonicotinoids.
- Encorafenib : High protein binding (86%) limits hemodialysis efficacy in overdose cases, a property less relevant to agrochemicals .
Biological Activity
1-(1H-pyrazol-1-yl)propan-2-yl 3-(6-chloropyridin-3-yl)prop-2-enoate is a compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article reviews the biological activity of this compound, synthesizing findings from various studies and providing insights into its mechanisms of action.
Chemical Structure and Properties
The chemical structure of 1-(1H-pyrazol-1-yl)propan-2-yl 3-(6-chloropyridin-3-yl)prop-2-enoate can be represented as follows:
| Property | Value |
|---|---|
| Molecular Formula | C14H15ClN2O2 |
| Molecular Weight | 280.73 g/mol |
| CAS Number | Not specified |
| Solubility | Soluble in organic solvents |
Antitumoral Activity
Recent studies have indicated that compounds similar to 1-(1H-pyrazol-1-yl)propan-2-yl 3-(6-chloropyridin-3-yl)prop-2-enoate exhibit significant antitumoral properties. For instance, a series of pyrazole derivatives were synthesized and tested for their ability to inhibit tumor cell proliferation. The mechanism of action was primarily linked to the inhibition of tubulin polymerization, which is crucial for cell division and tumor growth .
Case Study:
In a study exploring pyrazole derivatives, it was found that structural modifications could enhance antitumoral activity. The introduction of various substituents on the phenyl moiety allowed researchers to fine-tune the biological properties toward increased efficacy against cancer cells .
Antiviral Activity
The antiviral potential of pyrazole derivatives has also been investigated. A study highlighted that certain structural variations could lead to compounds with enhanced antiviral properties, targeting viral replication processes effectively .
Research Findings:
A specific derivative demonstrated notable activity against viral strains by disrupting their replication cycle, showcasing the versatility of pyrazole compounds in antiviral applications.
The biological activity of 1-(1H-pyrazol-1-yl)propan-2-yl 3-(6-chloropyridin-3-yl)prop-2-enoate is believed to involve multiple mechanisms:
- Tubulin Inhibition : Similar compounds have been shown to prevent tubulin polymerization, thus inhibiting mitosis in cancer cells.
- Receptor Modulation : Some pyrazole derivatives act as selective androgen receptor modulators (SARMs), potentially useful in treating androgen-dependent conditions such as prostate cancer .
- Antiviral Mechanisms : By interfering with viral replication processes, these compounds can effectively reduce viral loads in infected cells.
Summary of Research Findings
Q & A
Basic: What are the optimal synthetic routes for 1-(1H-pyrazol-1-yl)propan-2-yl 3-(6-chloropyridin-3-yl)prop-2-enoate, and how can reaction conditions be adjusted to improve yield?
Methodological Answer:
The synthesis of pyrazole-chloropyridine hybrids typically involves multi-step reactions, including condensation, cyclization, and purification. Key steps include:
- Column Chromatography : Purification using ethyl acetate/hexane (1:4 ratio) under vacuum to isolate intermediates and final products, as demonstrated in pyrazole derivative syntheses .
- Temperature Control : Reactions maintained at –20 to –15 °C for 40–48 hours to minimize side reactions and enhance regioselectivity .
- Reduction Steps : Use of sodium borohydride (NaBH₄) and lithium chloride (LiCl) in tetrahydrofuran (THF) for selective reduction of esters to alcohols, applicable to analogous compounds .
Yield Optimization : Adjusting stoichiometric ratios (e.g., 2.5 equivalents of NaBH₄) and solvent polarity can improve reaction efficiency.
Basic: How can spectroscopic and crystallographic techniques confirm the structural integrity of this compound?
Methodological Answer:
- X-ray Crystallography : Resolve crystal packing and stereochemistry, as applied to pyrazole derivatives in studies reporting C–H···O/N interactions and torsion angles (e.g., C7–C12–C11 = 121.25°) .
- Spectroscopic Validation :
Advanced: What experimental designs assess the environmental fate and ecological impacts of this compound?
Methodological Answer:
Adopt tiered testing frameworks from long-term environmental studies:
- Phase 1 (Lab) : Measure physicochemical properties (logP, hydrolysis rates) under controlled pH/temperature .
- Phase 2 (Field) : Use split-plot designs (randomized blocks with subplots for variables like soil type) to evaluate bioaccumulation in biotic/abiotic compartments .
- Ecotoxicity Assays : Test acute/chronic effects on model organisms (e.g., Daphnia magna) using OECD guidelines, correlating results with structural analogs like 3-(1-methyl-1H-pyrazol-4-yl)propanoic acid .
Advanced: How can researchers resolve contradictions in biological activity data for pyrazole-chloropyridine hybrids?
Methodological Answer:
- Purity Assessment : Ensure ≥95% purity via HPLC (C18 column, acetonitrile/water gradient) to eliminate confounding effects from byproducts .
- Assay Standardization : Replicate studies under identical conditions (pH 7.4, 37°C) and use positive controls (e.g., known kinase inhibitors for enzyme assays).
- Meta-Analysis : Compare crystal structures (e.g., C–Cl bond distances in chloropyridine moieties) to identify structure-activity relationships (SAR) influencing bioactivity discrepancies .
Advanced: What methodologies evaluate the compound’s stability under environmental stressors (UV, pH)?
Methodological Answer:
- Photolysis Studies : Expose solutions to UV light (λ = 254 nm) and quantify degradation via LC-MS, monitoring fragments like 6-chloronicotinic acid .
- Hydrolytic Stability : Incubate at pH 3–9 (37°C) and track half-life using UV-Vis spectroscopy. Pyrazole rings are typically stable, but the ester group may hydrolyze under alkaline conditions .
- Thermal Analysis : Perform TGA/DSC to determine decomposition thresholds (>200°C common for aromatic hybrids) .
Advanced: How can derivatives of this compound be synthesized for SAR studies?
Methodological Answer:
- Aza-Michael Addition : Introduce amino acids (e.g., 3-(1H-pyrazol-1-yl)alanine) via regioselective reactions in THF under argon, using NaBH₄ for reductive amination .
- Sulfonation : React with sulfonyl chlorides in dichloromethane (CH₂Cl₂) and triethylamine (Et₃N) to modify the pyrazole moiety, enhancing solubility or target affinity .
- Crystallographic Screening : Co-crystallize derivatives with biological targets (e.g., enzymes) to identify binding motifs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
